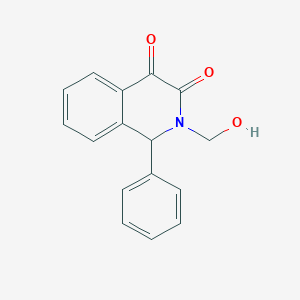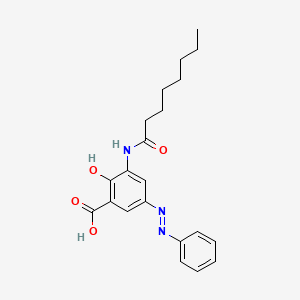
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of two carboxylic acid groups at positions 2 and 4, an ethyl group at position 3, a formyl group at position 5, and two ethyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable dicarbonyl compound with an amine, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-carboxylic acid, diethyl ester.
Reduction: The major product is 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-hydroxymethyl-, diethyl ester.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The ester groups can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-methyl-, diethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-hydroxy-, diethyl ester
Uniqueness
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester is unique due to the presence of the formyl group at position 5, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of carboxylic acid, ester, and formyl functionalities makes it a versatile compound for various chemical transformations and applications.
Propiedades
| 92042-64-3 | |
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
diethyl 3-ethyl-5-formyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H17NO5/c1-4-8-10(12(16)18-5-2)9(7-15)14-11(8)13(17)19-6-3/h7,14H,4-6H2,1-3H3 |
Clave InChI |
YSDNTJBORIAYFL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=C1C(=O)OCC)C=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)

![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/no-structure.png)


![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
